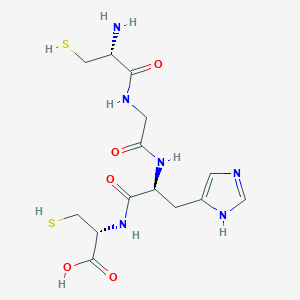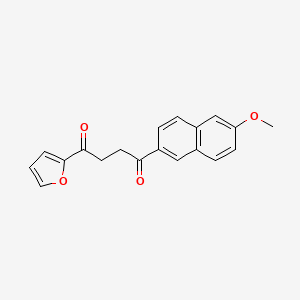![molecular formula C9H14O B12561656 4-Oxatricyclo[5.2.1.0~3,5~]decane CAS No. 166377-87-3](/img/structure/B12561656.png)
4-Oxatricyclo[5.2.1.0~3,5~]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxatricyclo[5210~3,5~]decane is a polycyclic compound with a unique structure that includes an oxygen atom within its tricyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxatricyclo[5.2.1.0~3,5~]decane typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic structure. One common method involves the reaction of maleic anhydride with dicyclopentadiene under heat to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Oxatricyclo[5.2.1.0~3,5~]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-Oxatricyclo[5.2.1.0~3,5~]decane has several scientific research applications:
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 4-Oxatricyclo[5.2.1.0~3,5~]decane exerts its effects involves interaction with molecular targets such as NMDA receptors and voltage-gated calcium channels. These interactions can modulate calcium influx and protect neuronal cells from excitotoxicity . Molecular docking studies have shown that the compound can bind to these receptors in a manner similar to known neuroprotective agents .
Comparison with Similar Compounds
Similar Compounds
4-Oxatricyclo[5.2.1.0~2,6~]decane-3,5-dione: This compound has a similar tricyclic structure but with different functional groups, leading to distinct chemical properties and applications.
Tricycloundecene derivatives: These compounds share structural similarities and have been studied for their neuroprotective effects.
Uniqueness
4-Oxatricyclo[5210~3,5~]decane is unique due to its specific tricyclic structure and the presence of an oxygen atom within the ring system
Properties
CAS No. |
166377-87-3 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
4-oxatricyclo[5.2.1.03,5]decane |
InChI |
InChI=1S/C9H14O/c1-2-7-3-6(1)4-8-9(5-7)10-8/h6-9H,1-5H2 |
InChI Key |
ZSDXMIUNWWDRJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC3C(C2)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(3-Methylthiophen-2-yl)-2-phenylethyl]glycinamide](/img/structure/B12561587.png)
![2-[(1S,2S)-2-(Hydroxymethyl)cyclohexyl]ethan-1-ol](/img/structure/B12561593.png)
![(R)-2-[(R)-Oxiranyl]-1,2-ethanediol](/img/structure/B12561602.png)
![6,6-Bis(phenylsulfanyl)bicyclo[3.1.1]heptane](/img/structure/B12561614.png)
![2-[5-(3-Chlorophenyl)-2-(trifluoromethyl)-1H-pyrrol-3-yl]pyridine](/img/structure/B12561622.png)
![3-Methyl-3-phenyl-3H-pyrano[3,2-f]quinoline](/img/structure/B12561624.png)
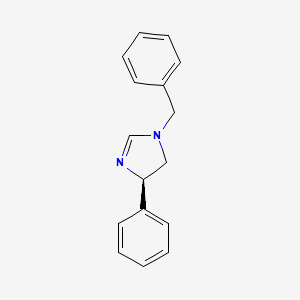
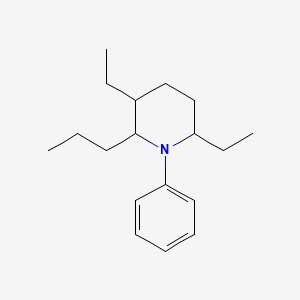
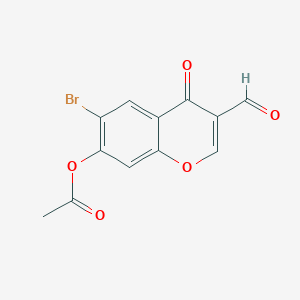
![Dimethyl [(4-fluorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B12561650.png)
![2-[[2-Carboxyethyl(hydroxy)phosphoryl]methyl]pentanedioic acid](/img/structure/B12561663.png)
